molecular formula C13H13N3O4S B14289054 4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide CAS No. 140648-36-8

4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide

Cat. No.: B14289054
CAS No.: 140648-36-8
M. Wt: 307.33 g/mol
InChI Key: BJWNIAPNFDFCFB-UHFFFAOYSA-N
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Description

4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a methoxy group, a hydrazone linkage, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide typically involves the reaction of 3-methoxy-6-oxocyclohexa-2,4-dien-1-one with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-sulfonamidobenzene to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The hydrazone linkage can be reduced to form a hydrazine derivative.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the hydrazone linkage would produce a hydrazine derivative.

Scientific Research Applications

4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the sulfonamide group can interact with biological targets, potentially leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

What sets 4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group, hydrazone linkage, and sulfonamide group allows for a wide range of chemical modifications and interactions with biological targets .

Properties

CAS No.

140648-36-8

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

4-[(2-hydroxy-5-methoxyphenyl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C13H13N3O4S/c1-20-10-4-7-13(17)12(8-10)16-15-9-2-5-11(6-3-9)21(14,18)19/h2-8,17H,1H3,(H2,14,18,19)

InChI Key

BJWNIAPNFDFCFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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